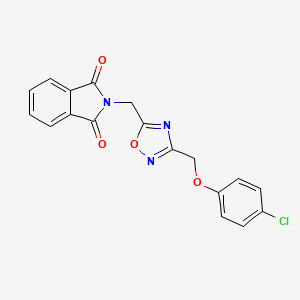

![molecular formula C20H20N4O4 B2936236 Ethyl 3-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]benzoate CAS No. 881219-79-0](/img/structure/B2936236.png)

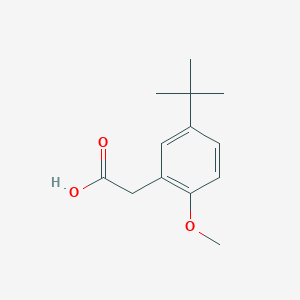

Ethyl 3-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]benzoate is a chemical compound with a molecular weight of 380.4 . It is a versatile compound used in scientific research, with applications ranging from drug discovery to material science.

Synthesis Analysis

The synthesis of this compound involves the diazotization and cyclization of anthranilic acid ester . The starting ethyl 2-(4-oxo(3H)-1,2,3-benzotriazin-3-yl)acetate was prepared via this method .Molecular Structure Analysis

The InChI code for this compound is1S/C20H20N4O4/c1-2-28-20(27)14-7-5-8-15(13-14)21-18(25)11-6-12-24-19(26)16-9-3-4-10-17(16)22-23-24/h3-5,7-10,13H,2,6,11-12H2,1H3,(H,21,25) . This code provides a detailed representation of the compound’s molecular structure. Chemical Reactions Analysis

The compound is used in solid phase peptide synthesis . The ionisation of the liberated hydroxy component by the starting resin-bound amine provides a useful colour indicator of the progress of acylation .Physical And Chemical Properties Analysis

The compound is a white crystalline powder . It has a molecular weight of 380.4 .Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Molecules

Ethyl 3-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]benzoate is involved in the synthesis of orthogonally protected amino acids for edeine analogs, showcasing its role in creating components for peptide synthesis. The absolute configuration of newly generated asymmetric carbon atoms is determined through NMR spectroscopy, illustrating its utility in detailed molecular structure analysis (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Potential in Biological Applications

This compound has shown potential as a novel anti-juvenile hormone agent in studies involving the silkworm, indicating its significance in entomological research and pest management strategies. The specific modifications on the benzene ring are crucial for activity, demonstrating the importance of structural variations in biological applications (Ishiguro, Fujita, Kim, Shiotsuki, & Kuwano, 2003).

Advancements in Antimicrobial Agents

Research into quinazolines as potential antimicrobial agents involves the reaction of this compound with other compounds to yield products with significant antibacterial and antifungal properties. This highlights its role in the development of new antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Contribution to Synthetic Chemistry

The compound is utilized in various synthetic processes, including the preparation of esters of carboxylic and phosphoric acid via quaternary phosphonium salts. These reactions, elucidating the mechanisms involved, contribute significantly to the field of synthetic organic chemistry (Mitsunobu & Yamada, 1967).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 3-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4/c1-2-28-20(27)14-7-5-8-15(13-14)21-18(25)11-6-12-24-19(26)16-9-3-4-10-17(16)22-23-24/h3-5,7-10,13H,2,6,11-12H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRTYTFWBKMLAKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

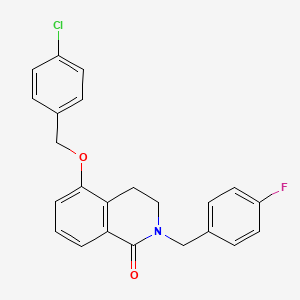

![N-(4-chlorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2936165.png)

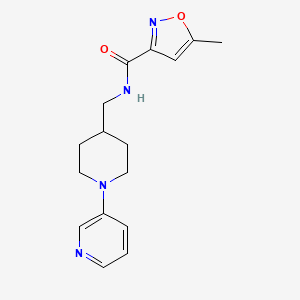

![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2936168.png)